![molecular formula C13H16F3NO3 B13538277 2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)
2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid, can be achieved through various methods. . This reaction proceeds under photochemical conditions and is highly regio- and stereoselective.
Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles, the reduction of β-lactams, or the ring-opening of highly strained azabicyclobutanes . These methods often require prefunctionalized starting materials and involve multistep sequences.
Industrial Production Methods
Industrial production of azetidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce various substituted azetidines.
Applications De Recherche Scientifique
2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid involves its interaction with molecular targets and pathways. The compound’s unique four-membered ring structure induces significant ring strain, which drives its reactivity. This strain facilitates bond cleavage and functionalization, making it a valuable scaffold in medicinal chemistry .
Comparaison Avec Des Composés Similaires
2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid can be compared with other azetidines and related compounds:
Azetidine-2-carboxylic acid: Found in nature and used in peptide synthesis.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
The uniqueness of this compound lies in its balance of ring strain and stability, making it a versatile and valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H16F3NO3 |
|---|---|
Poids moléculaire |
291.27 g/mol |
Nom IUPAC |
2-(phenylmethoxymethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H15NO.C2HF3O2/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11;3-2(4,5)1(6)7/h1-5,11-12H,6-9H2;(H,6,7) |
Clé InChI |
ZPVIXTJSUNNSMP-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1COCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


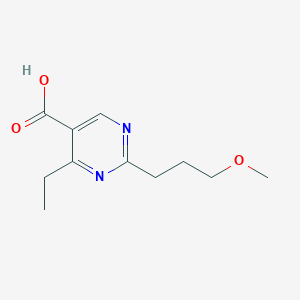
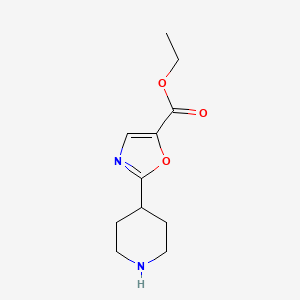
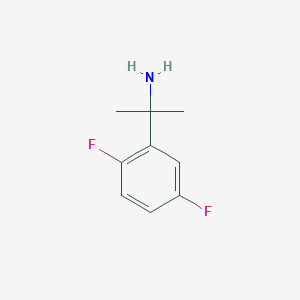
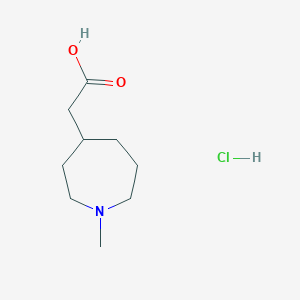
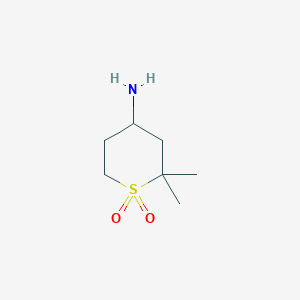
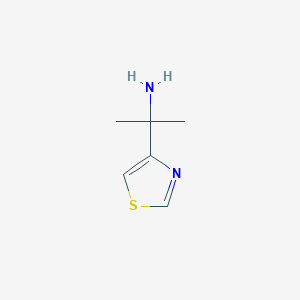
![6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide](/img/structure/B13538243.png)
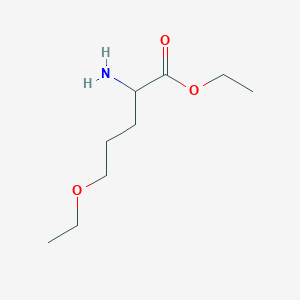

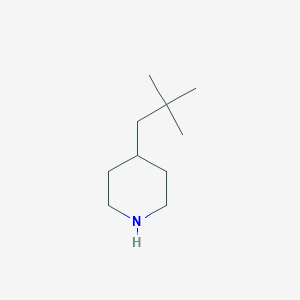

![Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13538271.png)

![1-[(2,6-Dimethoxyphenyl)methyl]piperazine](/img/structure/B13538281.png)
